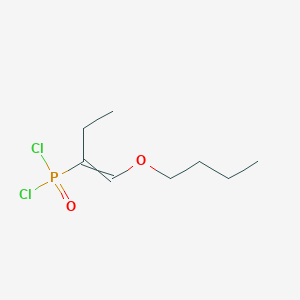
(1-Butoxybut-1-en-2-yl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Butoxybut-1-en-2-yl)phosphonic dichloride is a chemical compound with the molecular formula C8H16Cl2O2P It is a member of the phosphonic dichloride family, characterized by the presence of a phosphonic dichloride group attached to a butoxybutenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butoxybut-1-en-2-yl)phosphonic dichloride typically involves the reaction of butoxybutene with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butoxybutene+Phosphorus trichloride→(1-Butoxybut-1-en-2-yl)phosphonic dichloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Butoxybut-1-en-2-yl)phosphonic dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloride group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-Butoxybut-1-en-2-yl)phosphonic dichloride is used as a reagent for the synthesis of various phosphonic acid derivatives. It is also employed in the preparation of organophosphorus compounds, which are important in many chemical processes.
Biology
In biological research, this compound is studied for its potential as a precursor to biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as intermediates in the synthesis of pharmaceuticals with specific biological targets.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various applications, including the manufacture of flame retardants, plasticizers, and other functional materials.
Mechanism of Action
The mechanism of action of (1-Butoxybut-1-en-2-yl)phosphonic dichloride involves its interaction with specific molecular targets. The phosphonic dichloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where the compound can modify or inhibit the function of specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Phosphonic dichloride: A simpler compound with similar reactivity but lacking the butoxybutenyl chain.
(1-Butoxybut-1-en-2-yl)phosphonic acid: The oxidized form of the dichloride, with different chemical properties.
(1-Butoxybut-1-en-2-yl)phosphonic diester: A derivative with ester groups instead of chlorine atoms.
Uniqueness
(1-Butoxybut-1-en-2-yl)phosphonic dichloride is unique due to its specific structure, which combines the reactivity of the phosphonic dichloride group with the flexibility and functionality of the butoxybutenyl chain. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
7010-18-6 |
|---|---|
Molecular Formula |
C8H15Cl2O2P |
Molecular Weight |
245.08 g/mol |
IUPAC Name |
1-butoxy-2-dichlorophosphorylbut-1-ene |
InChI |
InChI=1S/C8H15Cl2O2P/c1-3-5-6-12-7-8(4-2)13(9,10)11/h7H,3-6H2,1-2H3 |
InChI Key |
XZSRYTLNFHFEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=C(CC)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



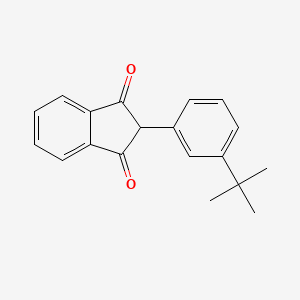
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)


![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
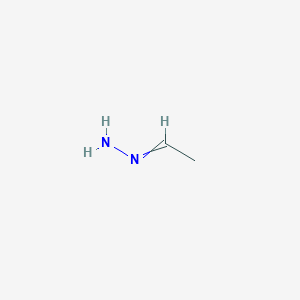
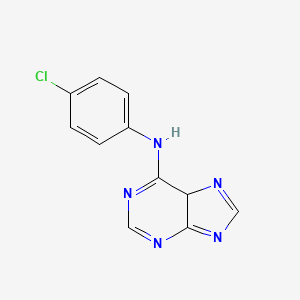
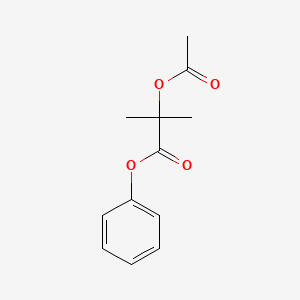
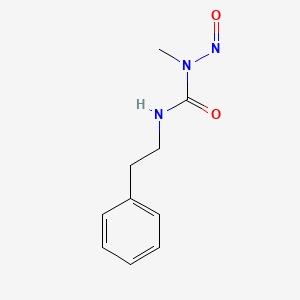
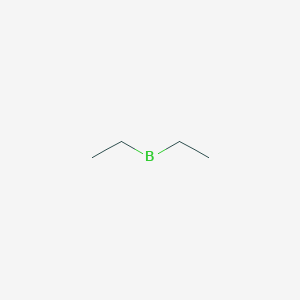

![Pyrido[2,3-e][1,2,3,4]tetrazine](/img/structure/B14726184.png)
